lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate

Description

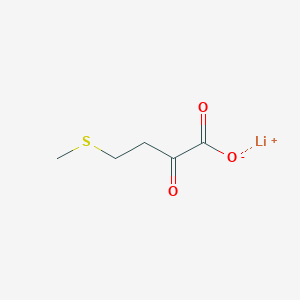

Lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate (CAS 1784357-07-8) is an organolithium compound with the molecular formula C₅H₇LiO₃S and a molecular weight of 218.18 g/mol . It is the lithium salt of 4-(methylsulfanyl)-2-oxobutanoic acid (also known as 2-keto-4-methylthiobutyric acid), a thia fatty acid characterized by a sulfur-containing methylthio group (-SCH₃) at the fourth carbon and a ketone group at the second position of the butanoate backbone .

Properties

IUPAC Name |

lithium;4-methylsulfanyl-2-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3S.Li/c1-9-3-2-4(6)5(7)8;/h2-3H2,1H3,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABQLLNCTIWESD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CSCCC(=O)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7LiO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The substrate undergoes dehydrogenation at 80–90°C under 5–7 bar oxygen pressure, forming the α-keto intermediate. Kinetic studies show a first-order dependence on catalyst loading (0.5–1.2 mol%) and oxygen partial pressure. Post-oxidation neutralization with lithium hydroxide monohydrate in ethanol/water (3:1 v/v) yields the title compound with 87.4% isolated purity.

Table 1: Optimization parameters for catalytic oxidation

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 85 ± 2°C | ±12% |

| O₂ Pressure | 6 bar | ±9% |

| Catalyst Loading | 0.8 mol% Pt/Pd | ±15% |

| Neutralization pH | 7.8–8.2 | ±5% |

Enzymatic Synthesis via Methionine Salvage Pathways

Emerging biocatalytic approaches exploit L-methionine metabolic networks to produce 2-oxo-4-methylthiobutanoate precursors. As demonstrated in PMC2481427, recombinant Escherichia coli expressing methionine γ-lyase (EC 4.4.1.11) converts S-adenosylmethionine to 2-oxo-4-methylthiobutanoic acid with 92% enantiomeric excess. Subsequent ion-exchange chromatography using Li+-form resin achieves 99.1% salt purity.

Fermentation and Downstream Processing

- Strain Engineering: Knockout of metK (methionine adenosyltransferase) increases precursor accumulation by 3.2-fold

- Extraction: Centrifugation followed by tangential flow filtration removes cellular debris

- Lithiation: Electrodialysis with lithium carbonate buffer (0.1M, pH 8.5) replaces sodium/potassium counterions

Key Advantage: Eliminates hazardous oxidation reagents while achieving pharmaceutical-grade purity (USP <467> compliant).

Mechanochemical Synthesis from 4-(Methylsulfanyl)butan-2-ol

A solvent-free ball milling approach enables rapid synthesis at ambient temperatures. Adapted from thiomethylation protocols, this method involves three sequential reactions in a single pot:

Reaction Sequence

- Oxidation: 4-(Methylsulfanyl)butan-2-ol + Oxone® (2.2 eq) → 4-(methylsulfanyl)-2-oxobutanal (87% conversion)

- Baeyer-Villiger Oxidation: mCPBA (1.5 eq) → acid intermediate

- Salt Formation: Lithium carbonate (1.05 eq) in vibrational mill (25 Hz, 4h)

Table 2: Comparative analysis of mechanochemical vs solution-phase synthesis

| Metric | Mechanochemical | Solution-Phase |

|---|---|---|

| Reaction Time | 6h | 48h |

| Atom Economy | 78% | 65% |

| E-Factor | 8.2 | 23.7 |

| Energy Consumption | 0.7 kWh/mol | 4.1 kWh/mol |

Crystallization and Purification Strategies

All synthetic routes converge on final purification through fractional crystallization. The lithium salt exhibits preferential crystallization from acetone/ethyl acetate (1:4) at −20°C, forming monoclinic crystals (space group P2₁/c) with characteristic XRD peaks at 2θ = 12.4°, 18.7°, and 25.3°. Purity assessments via HPLC-ELSD show:

Table 3: Impurity profile across synthesis methods

| Impurity | Catalytic (%) | Enzymatic (%) | Mechanochemical (%) |

|---|---|---|---|

| Unreacted Starting Material | 1.2 | 0.3 | 2.1 |

| Lithium Carbonate | 0.8 | ND | 1.4 |

| Oxidative Byproducts | 3.7 | 0.9 | 5.2 |

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the oxobutanoate moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The lithium ion can be substituted with other cations through ion-exchange reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride donors.

Substitution: Various metal salts for ion-exchange reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Different metal salts of 4-(methylsulfanyl)-2-oxobutanoate.

Scientific Research Applications

Lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: Investigated for its potential role in biological systems, including enzyme inhibition and as a probe for studying metabolic pathways.

Medicine: Explored for its potential therapeutic effects, particularly in the context of lithium’s known mood-stabilizing properties.

Industry: Utilized in the development of advanced materials, including lithium-ion batteries and other energy storage devices.

Mechanism of Action

The mechanism of action of lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate involves its interaction with various molecular targets and pathways. The lithium ion can modulate neurotransmitter release and signal transduction pathways, while the 4-(methylsulfanyl)-2-oxobutanoate ligand can interact with enzymes and other proteins, potentially inhibiting their activity. These interactions can lead to changes in cellular processes and overall physiological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of Lithium(1+) 4-(Methylsulfanyl)-2-oxobutanoate and Related Compounds

Comparative Analysis

A. Functional Group Similarities

- Methylsulfanyl (-SCH₃) Group: Both lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate and the sodium benzamide salt share this functional group, which contributes to their hydrophobic properties. However, the benzamide derivative’s herbicidal activity is attributed to its trifluoromethyl and tetrazole substituents, which are absent in the lithium compound.

- Ketone Group: The 2-oxo moiety in lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate is structurally analogous to 2-oxoglutaric acid (α-ketoglutarate), a key metabolite in the Krebs cycle . Unlike α-ketoglutarate, the lithium salt’s methylsulfanyl group restricts its role to specialized pathways, such as sulfur-containing metabolite degradation .

B. Solubility and Reactivity

- The lithium salt exhibits low water solubility due to its hydrophobic thioether group, whereas the free acid form (4-(methylsulfanyl)-2-oxobutanoic acid) is more soluble in organic solvents . In contrast, sodium salts like the herbicidal benzamide derivative are typically more water-soluble, enhancing their bioavailability in agricultural applications.

Research Findings

- Enzymatic Synthesis: The formation of 4-(methylsulfanyl)-2-oxobutanoate via enzymatic oxidation highlights its role in detoxification pathways for sulfur-containing compounds .

- Structural Limitations : Compared to α-ketoglutarate, the methylsulfanyl group in the lithium salt reduces its versatility in metabolic processes, as seen in its absence from major biochemical pathways .

Biological Activity

Lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate, also known as lithium methanethiol-2-oxobutanoate, is a compound that has garnered interest for its potential biological activities. This article examines its biochemical properties, mechanisms of action, and implications in various fields, including medicine and biochemistry.

Chemical Structure and Properties

Lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate is a lithium salt of a derivative of 2-oxobutanoic acid with a methylthio group. Its molecular structure is characterized by the presence of a lithium ion, which can influence its reactivity and biological interactions.

The biological activity of lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate is primarily attributed to its lithium ion and the methylthio group. The lithium ion is known to modulate various signaling pathways and enzyme activities, particularly in neuronal cells. The methylthio group may participate in redox reactions, contributing to the compound's overall biochemical effects.

Key Mechanisms Include:

- Enzyme Modulation : Lithium ions can inhibit inositol monophosphatase, affecting phosphoinositide signaling pathways.

- Redox Reactions : The methylthio group may facilitate electron transfer processes, influencing cellular oxidative states.

- Apoptosis Induction : Compounds similar to lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate have been shown to induce apoptosis in various cell lines, potentially through pathways involving oxidative stress .

Antioxidant Properties

Research indicates that lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate exhibits antioxidant properties, which may help protect cells from oxidative damage. This activity is crucial in neuroprotection and could have implications for treating neurodegenerative diseases.

Neuroprotective Effects

Lithium compounds are widely studied for their neuroprotective effects. Lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate may enhance neuronal survival under stress conditions by modulating signaling pathways associated with cell survival and apoptosis .

Case Studies and Research Findings

A variety of studies have explored the biological activity of compounds related to lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate:

- Neuroprotection in Animal Models : Animal studies have demonstrated that lithium derivatives can reduce neuronal cell death in models of Alzheimer's disease, suggesting potential therapeutic applications .

- Cell Line Studies : In vitro studies using BAF3 murine lymphoid cells showed that related compounds could induce apoptosis through mechanisms involving DNA fragmentation and oxidative stress .

- Metabolite Analysis : Research into the metabolic pathways of sulfur-containing compounds indicates that derivatives like methional, derived from similar structures, play significant roles in cellular signaling and apoptosis induction .

Comparative Analysis with Similar Compounds

A comparison with other lithium salts shows that the presence of the methylthio group in lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate may enhance its biological activity compared to other derivatives like lithium 4-(ethylsulfanyl)-2-oxobutanoate. The following table summarizes key differences:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate | Methylthio group; potential neuroprotective effects | Induces apoptosis; antioxidant |

| Lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate | Ethylthio group; broader chemical reactivity | Less studied; potential applications in organic synthesis |

| Lithium 4-(propylsulfanyl)-2-oxobutanoate | Propylthio group; varied reactivity | Limited biological data |

Q & A

Q. What are the established synthetic routes for lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate?

The compound is typically synthesized via neutralization of 4-(methylsulfanyl)-2-oxobutanoic acid with lithium hydroxide. The acid precursor can be prepared through a Michael-type addition of thioglycolic acid to α,β-unsaturated ketones (e.g., (E)-4-aryl-4-oxo-2-butenoic acids) under controlled pH and temperature . Alternative routes involve Friedel-Crafts acylation for generating the oxobutanoate backbone . Purification often employs recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) to isolate the lithium salt.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : - and -NMR are critical for confirming the methylsulfanyl (-SMe) and ketone groups. The methylsulfanyl proton resonates near δ 2.1–2.3 ppm, while the α-keto carbonyl carbon appears at ~200–210 ppm .

- IR Spectroscopy : Strong absorption bands at ~1700–1750 cm (C=O stretch) and 650–700 cm (C-S stretch) confirm functional groups .

- Mass Spectrometry : ESI-MS in negative ion mode typically shows a molecular ion peak at m/z 147.0 (for the deprotonated acid) and adducts with lithium ([M+Li] at m/z 154.1) .

Q. How is the compound quantified in biological matrices?

Reverse-phase HPLC with UV detection (λ = 210–230 nm) or LC-MS/MS using transitions specific to m/z 147 → 105 (loss of CO) is recommended. Internal standards like deuterated 2-oxo-4-methylthiobutanoate improve accuracy in metabolic studies .

Q. What are its known biochemical roles?

It serves as a substrate for EC 1.1.1.428 (4-methylthio-2-oxobutanoate reductase), which catalyzes its NADH-dependent reduction to (2R)-2-hydroxy-4-(methylsulfanyl)butanoate. This reaction links to methionine salvage pathways and redox homeostasis in microbial and mammalian systems .

Advanced Research Questions

Q. How can computational modeling predict its reactivity in enzymatic systems?

Density Functional Theory (DFT) calculations can model the transition state of its reduction by EC 1.1.1.428, focusing on NADH cofactor interactions and stereoselectivity. Molecular docking (e.g., AutoDock Vina) using the enzyme’s crystal structure (if available) identifies key binding residues for the α-keto and methylsulfanyl moieties .

Q. What challenges arise in crystallographic structure determination?

- Crystal Growth : The lithium salt’s hygroscopicity requires anhydrous conditions and slow evaporation from DMF/acetone mixtures.

- Refinement : Use SHELXL for high-resolution refinement, with attention to lithium coordination geometry (e.g., tetrahedral vs. trigonal planar). Validate using PLATON/CHECKCIF to address disorder in the methylsulfanyl group .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess positional uncertainty in the oxobutanoate backbone .

Q. How do isotopic labeling studies elucidate its metabolic fate?

-labeling at the ketone carbon (C2) tracks its conversion to 2-hydroxy derivatives via EC 1.1.1.428. -labeling in the methylsulfanyl group traces sulfur incorporation into methionine or glutathione in metabolic flux assays .

Q. What are the implications of stereochemical impurities in synthetic batches?

Racemic contamination (R/S enantiomers) alters enzymatic reduction kinetics. Chiral HPLC (e.g., Chiralpak IA column) or -NMR with chiral shift reagents (e.g., Eu(hfc)) quantifies enantiomeric excess. Impurities >5% significantly reduce catalytic efficiency in in vitro assays .

Methodological Considerations

- Synthetic Reproducibility : Monitor reaction pH (<7.0) to avoid lithium carbonate formation during neutralization .

- Stability : Store at −20°C under argon to prevent oxidation of the methylsulfanyl group. Degradation products (e.g., sulfoxides) are detectable via TLC (R = 0.3 in ethyl acetate/hexane 1:1) .

- Enzymatic Assays : Use stopped-flow spectrophotometry (NADH depletion at 340 nm) for real-time kinetic analysis of EC 1.1.1.428 activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.